MK-3328
Overview
Description
Preparation Methods
The synthesis of MK-3328 involves the preparation of 5-fluoro-2-aryloxazolo[5,4-b]pyridines . The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorine atom: This step is crucial for the compound’s binding affinity and involves the use of fluorinating agents.
Final purification: The compound is purified to achieve high purity levels, often exceeding 98%.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
MK-3328 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its binding affinity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of analogs with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MK-3328 has several scientific research applications:
Mechanism of Action
MK-3328 exerts its effects by binding to β-amyloid plaques in the brain. This binding is facilitated by the compound’s high affinity for β-amyloid, which allows it to be used as a PET ligand for imaging studies . The molecular targets and pathways involved include the β-amyloid protein and its aggregation pathways, which are crucial in the development of Alzheimer’s disease .
Comparison with Similar Compounds
MK-3328 is compared with other β-amyloid PET ligands such as AD-265, AD-269, and AD-278 . While AD-278 is the most potent ligand with an IC50 value of 4 nM, this compound and AD-269 show the least binding potential with favorable kinetic profiles . The uniqueness of this compound lies in its balanced amyloid binding potency and low levels of nonspecific binding .
Similar Compounds
AD-265: A β-amyloid PET ligand with moderate potency.
AD-269: Another β-amyloid PET ligand with similar binding potential to this compound.
AD-278: The most potent β-amyloid PET ligand among the compared compounds.
Properties
IUPAC Name |
5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHKOHCTMNFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152692 | |
Record name | MK-3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201323-97-8 | |
Record name | MK-3328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-3328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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